5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
Brand Name:
Vulcanchem
CAS No.:
95211-69-1
VCID:
VC0183434
InChI:
InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14)
SMILES:
CC1CCCC2=C1C3=C(S2)N=CNC3=O
Molecular Formula:
C11H12N2OS
Molecular Weight:
220.29 g/mol
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
CAS No.: 95211-69-1
Main Products
VCID: VC0183434
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
CAS No. | 95211-69-1 |
---|---|
Product Name | 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one |
Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 g/mol |
IUPAC Name | 5-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14) |
Standard InChIKey | CXWKTYCQWBZDGO-UHFFFAOYSA-N |
SMILES | CC1CCCC2=C1C3=C(S2)N=CNC3=O |
Canonical SMILES | CC1CCCC2=C1C3=C(S2)N=CNC3=O |
PubChem Compound | 2936507 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume